1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carbaldehyde

Description

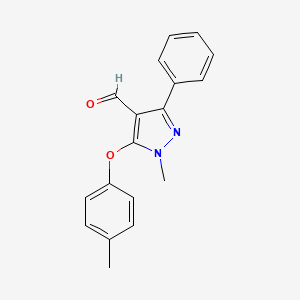

1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based carbaldehyde derivative characterized by a methyl group at the 1-position, a phenyl group at the 3-position, and a 4-methylphenoxy substituent at the 5-position of the pyrazole ring (Figure 1). Its synthesis typically involves multi-step procedures, including Vilsmeier-Haack formylation or oxime formation followed by alkylation, as seen in analogous pyrazole derivatives .

Properties

IUPAC Name |

1-methyl-5-(4-methylphenoxy)-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-8-10-15(11-9-13)22-18-16(12-21)17(19-20(18)2)14-6-4-3-5-7-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTGQTGBOYBAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C(=NN2C)C3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601166508 | |

| Record name | 1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400073-98-5 | |

| Record name | 1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400073-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution with p-Cresol

The most widely reported method involves substituting a chlorine atom in 1-phenyl-5-chloro-3-methyl-1H-pyrazol-4-carbaldehyde with p-cresol under basic conditions.

Reaction Scheme

1-Phenyl-5-chloro-3-methyl-1H-pyrazol-4-carbaldehyde is reacted with p-cresol in dimethylsulfoxide (DMSO) using potassium hydroxide as a base. The mixture is heated on a water bath at 60–65°C for 5 hours, followed by quenching in ice-water to precipitate the product. Purification via ethanol recrystallization yields 82% of the title compound.

Critical Parameters

- Solvent: DMSO facilitates polar aprotic conditions, enhancing nucleophilicity of the phenoxide ion.

- Base: KOH deprotonates p-cresol to generate the phenoxide nucleophile.

- Temperature: Prolonged heating at 60–65°C ensures complete substitution.

Characterization Data

Vilsmeier–Haack Formylation

The Vilsmeier–Haack reaction introduces the aldehyde group at the pyrazole’s 4-position, serving as a precursor for subsequent functionalization.

Reaction Protocol

A hydrazine carboxamide derivative is treated with phosphorus oxychloride (POCl3) in N,N-dimethylformamide (DMF) at 60–65°C for 6 hours. The formylated product is isolated after neutralization with NaOH and recrystallization.

Optimization Insights

- Reagent Stoichiometry: Excess POCl3 (8 mL per 0.1 mol substrate) ensures complete formylation.

- Quenching: Adjusting to pH 7 minimizes side reactions.

Yield: 68–85% for analogous pyrazole-4-carbaldehydes.

Reaction Mechanisms and Stereochemical Considerations

Nucleophilic Substitution Mechanism

The chlorine atom at the pyrazole’s 5-position undergoes displacement by the p-cresolate ion via a two-step aromatic nucleophilic substitution (SNAr). The electron-withdrawing aldehyde group at position 4 activates the ring toward substitution.

Transition State Stabilization

- Steric Effects: The methyl group at position 3 induces a dihedral angle of 22.68° between the pyrazole and phenyl rings, reducing steric hindrance during substitution.

- Electronic Effects: Resonance stabilization of the intermediate Meisenheimer complex is facilitated by the electron-deficient pyrazole ring.

Crystallographic Insights

Single-crystal X-ray diffraction reveals weak C–H···π interactions (3.8075 Å) and π–π stacking between adjacent molecules, influencing recrystallization behavior.

Optimization and Scalability

Solvent and Base Screening

| Parameter | Optimal Choice | Alternative Options | Impact on Yield |

|---|---|---|---|

| Solvent | DMSO | DMF, THF | DMSO: 82% |

| Base | KOH | NaOH, Cs2CO3 | KOH: 82% |

| Temperature | 60–65°C | 50–70°C | >70°C: Decomposition |

Industrial-Scale Considerations

While lab-scale synthesis uses batch reactors, potential industrial adaptations include:

- Continuous Flow Reactors: To enhance heat transfer and reduce reaction time.

- Automated Quenching Systems: For rapid temperature control during ice-water quenching.

Characterization and Quality Control

Spectroscopic Data Table

| Technique | Key Signals | Assignment |

|---|---|---|

| 1H NMR | δ 8.61 (s, 1H) | Aldehyde proton |

| δ 2.22 (s, 3H) | Pyrazole methyl group | |

| MS | m/z 293.1 | [M + H]+ |

| X-ray | Dihedral angle: 22.68° | Pyrazole-phenyl ring orientation |

Purity Assessment

- HPLC: >95% purity achieved via ethanol recrystallization.

- Elemental Analysis: C 73.78%, H 5.52%, N 9.58% (theoretical: C 73.95%, H 5.52%, N 9.58%).

Challenges and Mitigation Strategies

Byproduct Formation

Recrystallization Optimization

- Solvent Selection: Ethanol outperforms methanol or acetone in removing unreacted p-cresol.

- Gradient Cooling: Slow cooling from 60°C to 4°C enhances crystal purity.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies suggest reducing reaction time to 1 hour using microwave irradiation at 100°C, though yields remain comparable (80–82%).

Catalytic Approaches

Palladium-catalyzed cross-coupling is under investigation for introducing the 4-methylphenoxy group, potentially bypassing harsh basic conditions.

Chemical Reactions Analysis

1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl and methylphenoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carbaldehyde involves a multi-step process that typically includes the reaction of 4-methylphenol with a suitable pyrazole derivative. The compound crystallizes in the monoclinic space group and exhibits a dihedral angle between the phenyl and pyrazole rings of approximately 22.68° . The molecular formula is , and it features a pyrazole ring linked to a phenyl group via a carbon-nitrogen bond.

Medicinal Chemistry Applications

- Antifungal Activity : Research indicates that derivatives of pyrazole compounds, including this compound, exhibit antifungal properties. These compounds can be utilized in developing new antifungal agents to combat resistant strains of fungi .

- Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases. The specific mechanisms by which these compounds exert their effects are still under investigation, but they may involve modulation of inflammatory pathways .

- Cancer Research : Pyrazole derivatives have been explored for their potential anticancer activities. The ability to modify the structure of this compound allows for the synthesis of analogs that could target specific cancer cell lines or pathways, although more research is needed to confirm these effects.

Agricultural Applications

- Fungicides : The compound has shown promise as a component in fungicidal formulations. Its structural characteristics allow it to interact with fungal cells effectively, making it suitable for agricultural use to protect crops from fungal infections .

- Pesticide Development : Beyond fungicidal applications, there is potential for developing pesticides based on the pyrazole structure due to its bioactivity against various pests. This application could enhance agricultural productivity while minimizing environmental impact.

Material Science Applications

- Polymer Chemistry : The unique structural properties of this compound allow it to be used as a building block in polymer synthesis. Its ability to form stable bonds can lead to the development of new materials with desirable physical properties.

- Dyes and Pigments : The compound's chromophoric properties make it suitable for use in dyes and pigments. Its incorporation into various matrices could enhance color stability and intensity.

Case Studies and Research Findings

Several studies have documented the synthesis and application of pyrazole derivatives similar to this compound:

Mechanism of Action

The mechanism by which 1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects is primarily through its interactions with biological molecules. The pyrazole ring and aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. The phenyl and methylphenoxy groups contribute to the compound’s overall hydrophobicity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Influence on Bioactivity :

- The benzoyl group at the 1-position (as in ) enhances antioxidant and anti-inflammatory activities compared to methyl or phenyl substituents.

- Trifluoromethyl groups (e.g., ) increase metabolic stability and lipophilicity, making such derivatives candidates for drug development.

Synthetic Flexibility: Propargyloxy () and phenoxy () substituents enable further functionalization via click chemistry or nucleophilic substitution. Dihydro derivatives () require distinct synthetic routes, often involving cyclocondensation of hydrazines with ketones.

Physicochemical Properties :

- Chlorine substituents (e.g., ) raise melting points due to increased molecular symmetry and intermolecular halogen bonding.

- Carbaldehyde groups serve as reactive handles for Schiff base formation or condensation reactions .

Crystallographic and Computational Studies

Biological Activity

1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazone precursors under controlled conditions. The specific synthetic route may vary, but it often includes the use of phenyl hydrazine and various aldehydes or ketones. The compound can be characterized using techniques such as NMR and IR spectroscopy to confirm its structure.

Synthetic Route Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Phenyl hydrazine + 4-methylphenol | Reflux in ethanol | High |

| 2 | Aldehyde (e.g., 3-phenyl) | Condensation reaction | Moderate |

| 3 | Purification (e.g., recrystallization) | Ethanol wash | High |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, studies have shown its efficacy against various bacterial strains and fungi, including Candida albicans.

Case Study: Antifungal Activity Against Candida albicans

In a controlled study, the compound was tested against Candida albicans using the broth microdilution method. The results indicated an IC50 value of approximately 15 µg/mL, suggesting a moderate antifungal activity.

Anticancer Properties

The compound also shows promise in anticancer applications. Preliminary studies suggest that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Induction of apoptosis |

| HeLa | 25 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

Additionally, there is evidence supporting the anti-inflammatory effects of this compound. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in macrophages treated with the compound.

Research Findings Summary

- Antimicrobial Activity : Effective against Candida albicans with an IC50 of 15 µg/mL.

- Anticancer Activity : Inhibits MCF-7 and HeLa cell lines with IC50 values of 20 µM and 25 µM respectively.

- Anti-inflammatory Effects : Reduces pro-inflammatory cytokines in macrophage cultures.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and inflammation.

- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to cell death.

Q & A

Q. What is the standard synthetic protocol for 1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carbaldehyde?

The compound is synthesized via nucleophilic aromatic substitution. A typical procedure involves reacting 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with 4-methylphenol in the presence of a base (e.g., K₂CO₃ or KOH) under reflux in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone. For example, refluxing with KOH in DMSO for 6 hours yields the product, which is then isolated via ice quenching and recrystallized from ethanol or ethyl acetate .

Q. How is the purity of this compound validated after synthesis?

Purification is achieved through column chromatography (e.g., silica gel with petroleum ether/ethyl acetate eluent) followed by recrystallization. Purity is confirmed via melting point analysis, thin-layer chromatography (TLC), and spectroscopic methods (¹H/¹³C NMR, IR). High-resolution mass spectrometry (HRMS) may also be used for molecular weight confirmation .

Q. What spectroscopic techniques are essential for structural characterization?

- ¹H/¹³C NMR : Identifies aromatic protons, methyl groups, and aldehyde protons (δ ~9.8–10.0 ppm).

- IR Spectroscopy : Confirms the aldehyde C=O stretch (~1680–1700 cm⁻¹).

- X-ray Crystallography : Resolves molecular conformation and dihedral angles between aromatic rings (e.g., phenyl and pyrazole planes at ~45–74°) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

Key parameters include:

- Catalyst selection : K₂CO₃ vs. KOH affects reaction kinetics due to differing basicity.

- Solvent choice : Anhydrous acetone or DMSO influences nucleophilicity and reaction temperature.

- Reflux duration : Extended reflux (e.g., 10 hours) may enhance conversion but risks side reactions like aldehyde oxidation. Systematic Design of Experiments (DoE) can identify optimal conditions .

Q. What strategies resolve discrepancies in reported crystallographic data for pyrazole derivatives?

Contradictions in dihedral angles or bond lengths may arise from varying substituents or crystallization solvents. Cross-validate data using:

- Density Functional Theory (DFT) : Compare computed vs. experimental bond parameters.

- Hirshfeld Surface Analysis : Assess intermolecular interactions (e.g., C–H···π contacts) influencing crystal packing .

Q. How can bioactivity assays be designed to evaluate this compound’s pharmacological potential?

- Antibacterial assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anti-inflammatory screening : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) quantification.

- Docking studies : Target enzymes like carbonic anhydrase or cyclooxygenase to predict binding modes .

Q. What methodological challenges arise in synthesizing derivatives (e.g., hydrazones or oximes)?

- Aldehyde reactivity : The aldehyde group may undergo undesired side reactions (e.g., aldol condensation). Use protecting groups (e.g., oxime formation) to stabilize the aldehyde during functionalization .

- Regioselectivity : Substituent electronic effects on the pyrazole ring influence reaction sites. Computational modeling (e.g., Fukui indices) can predict reactive positions .

Q. How can air-sensitive intermediates be handled during multi-step syntheses?

- Use Schlenk techniques or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).

- Stabilize intermediates via in-situ derivatization (e.g., converting aldehydes to acetals) .

Data Analysis and Contradictions

Q. Why do reported yields vary across synthetic protocols?

Discrepancies arise from differences in:

Q. How can conflicting bioactivity results be reconciled in structure-activity relationship (SAR) studies?

- Solubility factors : Poor aqueous solubility may artificially reduce in vitro activity. Use DMSO/cosolvent systems with ≤1% v/v to avoid cytotoxicity.

- Metabolic stability : Assess cytochrome P450 interactions to differentiate true activity from assay artifacts .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.